molecular formula C27H23F6NO6S B606697 Cintirorgon CAS No. 2055536-64-4

Cintirorgon

Cat. No. B606697
M. Wt: 603.5324
InChI Key: GULSIMHVQYBADX-FQEVSTJZSA-N
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Description

Cintirorgon, also known as LYC-55716, is a first-in-class, selective, and orally bioavailable RORγ agonist . It modulates the gene expression of RORγ expressing T lymphocyte immune cells, resulting in enhanced effector function, decreased immunosuppression, decreased tumor growth, and improved survival .


Molecular Structure Analysis

Cintirorgon is a synthetic organic compound with the formal name (2S)-6- [3-(difluoromethoxy)-5-fluorophenyl]-3,4-dihydro-α,α-dimethyl-4- [ [3- (trifluoromethyl)phenyl]sulfonyl]-2H-1,4-benzoxazine-2-propanoic acid . Its molecular formula is C27H23F6NO6S and it has a molecular weight of 603.5 .


Physical And Chemical Properties Analysis

Cintirorgon is a crystalline solid with a purity of ≥98%. It is soluble in DMSO up to 100 mg/ml . The compound has a topological polar surface area of 101.52 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Oncology , the study of cancer .

Summary of the Application

Cintirorgon, also known as LYC-55716, is a promising first-in-class antitumor agent. It acts as a RORγ agonist in the treatment against various types of cancer .

Methods of Application or Experimental Procedures

To support preclinical mouse studies, a bioanalytical method was developed for the quantification of Cintirorgon in mouse plasma and tissue homogenates using LC-MS/MS . The method was fully validated in mouse plasma and partial validation was performed in eight different homogenates originating from brain, kidney, liver, lung, small intestine, small intestine content, spleen, and testis . Sample preparation was performed using 96-well plates for fast and efficient analysis .

Results or Outcomes

The method was successfully applied to a preclinical study with Cintirorgon in mice . Quantification could be accomplished within a linear validated concentration range of 5-4,000 ng/mL (10-4,000 ng/mL in brain homogenates) with an intra- and inter-day precision between 4.6-14.7% and 5.1-15.6% (including the LLOQ), respectively, and accuracies between 89.1-111.2% .

Application in Immune Modulation

Specific Scientific Field

The specific scientific field of this application is Immunology , the study of the immune system .

Summary of the Application

Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule RORγ agonist. It has been studied for its ability to modulate immune cell gene expression . This modulation can increase effector T-cell activity and decrease immune suppression .

Methods of Application or Experimental Procedures

A phase 1 study evaluated the safety and tolerability of Cintirorgon in adults with relapsed/refractory metastatic cancer . The study involved the administration of Cintirorgon and monitoring of the patients’ responses .

Safety And Hazards

Cintirorgon is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing safety goggles, chemical-resistant rubber gloves, and impervious clothing are recommended when handling Cintirorgon .

Relevant Papers There are several papers that have been published on Cintirorgon. One paper discusses the development and validation of an LC-MS/MS assay for the quantification of Cintirorgon in mouse plasma and tissue homogenates . Another paper presents a Phase 1 open-label, multicenter study of Cintirorgon, discussing its safety, tolerability, and preliminary evidence of antitumor activity .

properties

IUPAC Name

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULSIMHVQYBADX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F6NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cintirorgon

CAS RN

2055536-64-4
Record name Cintirorgon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cintirorgon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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